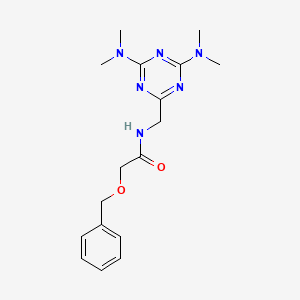

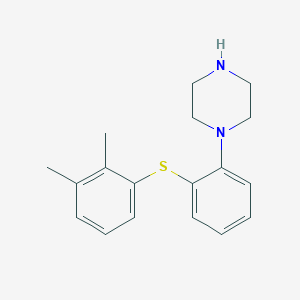

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

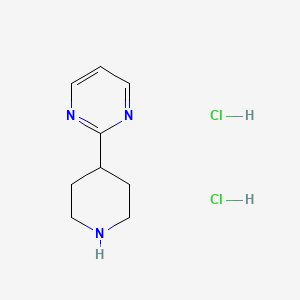

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H22N6O3S and its molecular weight is 330.41. The purity is usually 95%.

BenchChem offers high-quality N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles have garnered significant attention in drug discovery due to their unique properties. The compound you’ve mentioned may serve as a scaffold for designing novel drugs. Researchers explore its potential as a pharmacophore, aiming to develop compounds with improved bioactivity, selectivity, and pharmacokinetic properties. By modifying the substituents on the triazole ring, scientists can fine-tune interactions with biological targets, such as enzymes or receptors .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including the popular “click chemistry” approach. Researchers use copper-catalyzed Huisgen 1,3-dipolar cycloaddition or strain-promoted azide-alkyne cycloaddition to construct triazole rings. These synthetic routes enable the efficient preparation of diverse triazole derivatives .

Chemical Biology

1,2,3-Triazoles find applications in chemical biology. Scientists use them as bioorthogonal handles for labeling biomolecules (e.g., proteins, nucleic acids) in live cells. The bioconjugation of triazole-containing probes allows visualization and tracking of specific cellular processes. Additionally, triazole-based inhibitors can selectively modulate enzyme activity .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. Triazoles participate in host-guest interactions, self-assembly, and coordination chemistry. Researchers design triazole-based receptors for binding specific ions or small molecules. These supramolecular systems have implications in drug delivery, catalysis, and materials science .

Fluorescent Imaging

Fluorescent triazole derivatives serve as imaging probes. By incorporating fluorophores onto the triazole scaffold, researchers create molecular beacons for visualizing cellular events. These probes help study cellular localization, protein dynamics, and intracellular signaling pathways .

Materials Science

Triazole-containing polymers exhibit interesting properties. Researchers synthesize triazole-based polymers for applications such as drug delivery carriers, sensors, and coatings. The triazole motif imparts stability, rigidity, and functional groups that enhance material performance .

Mecanismo De Acción

Target of Action

The compound, also known as N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, is a derivative of 1,2,3-triazoles and piperidines . Both 1,2,3-triazoles and piperidines are important synthetic fragments for designing drugs 1,2,3-triazoles are known to have broad applications in drug discovery , and piperidine-containing compounds are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that the anticancer activity of 1,2,3-triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Biochemical Pathways

1,2,3-triazoles and piperidines are known to interact with various biochemical pathways due to their broad applications in pharmaceuticals .

Result of Action

1,2,3-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .

Propiedades

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O3S/c1-16(2)22(20,21)18-6-4-10(5-7-18)8-13-12(19)11-9-17(3)15-14-11/h9-10H,4-8H2,1-3H3,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYPJIKHINJTTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)

![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)

![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2832418.png)

![Spiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2832424.png)

![11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2832426.png)